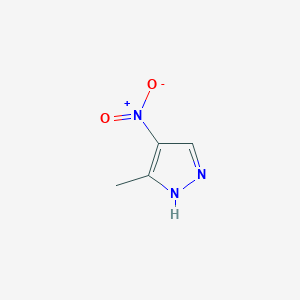

3-Methyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)2-5-6-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZYTQJELOHMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201490 | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-39-4 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5334-39-4

This technical guide provides a comprehensive overview of 3-Methyl-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and its significant role in the development of therapeutic agents, particularly as a precursor to Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a five-membered pyrazole ring substituted with a methyl group at the 3-position and a nitro group at the 4-position.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5334-39-4 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Appearance | White to pale cream or yellow crystals/powder | [2] |

| Melting Point | 129-139 °C | [2] |

| Solubility | Slightly soluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Key spectral data are summarized below.

¹H NMR (DMSO-d₆): A proton NMR spectrum in deuterated dimethyl sulfoxide is available.[4]

¹³C NMR: Detailed ¹³C NMR data for C-nitropyrazoles can be found in the literature, providing a reference for the characterization of this compound.

Mass Spectrometry: The fragmentation patterns of pyrazole derivatives in mass spectrometry are well-documented. Typically, fragmentation involves the loss of N₂ and HCN from the molecular ion. The presence of a nitro group significantly influences the fragmentation pathway.[5][6]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

3-Methylpyrazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Cooling: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Pyrazole: Slowly add 3-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of 3-methylpyrazole in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C. The reaction is highly exothermic and requires careful control.

-

Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.

-

Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[9] Column chromatography using silica gel may also be employed for higher purity.[1]

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its most notable application is as a key building block for the synthesis of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[2][10] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 an important drug target.

The synthesis of LRRK2 inhibitors often involves the reduction of the nitro group of this compound to an amino group, which is then further functionalized.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. aaronchem.com [aaronchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BiblioBoard [openresearchlibrary.org]

Physical and chemical properties of 3-Methyl-4-nitro-1H-pyrazole

An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a key building block in the synthesis of various biologically active molecules, most notably as a precursor to potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are under investigation for the treatment of Parkinson's disease.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological pathways.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to pale yellow crystals or powder.[1] It is slightly soluble in water but shows better solubility in organic solvents.[3]

Physical Properties

A summary of the key physical and structural properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5334-39-4 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | |

| Appearance | White to pale cream/yellow crystals or powder | [1] |

| Melting Point | 129.0-139.0 °C | [1] |

| Boiling Point | 325 °C | |

| Solubility | Slightly soluble in water | [3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the pyrazole ring and the electron-withdrawing nitro group. The pyrazole ring is aromatic, and the nitro group at the 4-position deactivates the ring towards electrophilic substitution. The compound serves as a crucial intermediate in the synthesis of more complex molecules.

One of the most significant applications of this compound is as a reactant in the preparation of aminopyrazole derivatives, which are precursors to potent, selective, and brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][2] Additionally, nitrated pyrazoles are known to be used as energetic materials or as intermediates in their synthesis.[4] The compound can also undergo reactions such as ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) with certain nucleophiles.[5]

Spectral Data

The structural characterization of this compound is primarily achieved through spectroscopic methods. Key spectral data are summarized in Table 2.

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | (DMSO-d₆, 300.135 MHz): Signals corresponding to the methyl and pyrazole ring protons. | [6] |

| ¹³C NMR | Chemical shifts are influenced by the methyl and nitro substituents on the pyrazole ring. | [7] |

| IR Spectroscopy | Characteristic peaks for N-H, C-H, C=C, and N-O (nitro group) stretching and bending vibrations. | |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 127, corresponding to the molecular weight. | [8] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 4-nitropyrazoles involves the nitration of the corresponding pyrazole precursor. The following is a generalized experimental protocol based on established methods for the nitration of pyrazole derivatives.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Methodology:

-

Nitration: To a cooled (0-5 °C) solution of 3-methyl-1H-pyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.[6]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight, which should show a prominent molecular ion peak at m/z 127.[8]

-

IR Spectroscopy: The presence of characteristic functional groups (N-H, C-H, NO₂) is confirmed by IR spectroscopy.

-

Melting Point: The melting point of the purified product is measured and compared with the literature values.

-

Role in Drug Development: LRRK2 Inhibition

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[9] The kinase activity of the LRRK2 protein is a key target for therapeutic intervention. This compound serves as a critical starting material for the synthesis of potent LRRK2 inhibitors.[1][2] The typical synthetic route involves the reduction of the nitro group to an amine, followed by further elaboration to construct the final inhibitor molecule.

LRRK2 Signaling Pathway

The LRRK2 protein is a complex, multi-domain enzyme that includes both a kinase and a GTPase domain.[10] It is involved in various cellular processes, including autophagy and the regulation of synaptic vesicle circulation.[9] Pathogenic mutations, such as the common G2019S mutation, lead to hyperactivation of its kinase function, which is believed to contribute to neurodegeneration. LRRK2 inhibitors aim to normalize this overactivity.

Caption: A simplified representation of the LRRK2 signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound is a valuable compound for the scientific community, particularly for those involved in the development of novel therapeutics for neurodegenerative diseases. Its well-defined physical and chemical properties, along with established (though adaptable) synthetic routes, make it an accessible and important building block. Further research into its derivatives and their biological activities will likely continue to expand its utility in drug discovery and other areas of chemical science.

References

- 1. H30860.06 [thermofisher.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 573422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. genecards.org [genecards.org]

An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitro-1H-pyrazole is a pivotal heterocyclic compound, distinguished by its unique molecular architecture and versatile reactivity. This technical guide provides a comprehensive overview of its IUPAC nomenclature, tautomeric nature, and detailed physicochemical properties. Furthermore, it outlines key experimental protocols for its synthesis and its crucial role as a precursor in the development of potent kinase inhibitors, particularly for Leucine-rich repeat kinase 2 (LRRK2), a significant target in Parkinson's disease research. This document serves as an essential resource for researchers engaged in medicinal chemistry and drug discovery, offering a consolidated repository of technical data and synthetic methodologies.

Molecular Structure and IUPAC Nomenclature

The molecular structure of this compound is characterized by a five-membered aromatic pyrazole ring substituted with a methyl group and a nitro group. A critical aspect of its structure is the phenomenon of annular prototropic tautomerism. The proton on the nitrogen atom of the pyrazole ring can migrate between the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms: This compound and 5-methyl-4-nitro-1H-pyrazole .

The IUPAC nomenclature reflects this tautomerism. While "this compound" is a valid name, the alternative tautomer can be named "5-methyl-4-nitro-1H-pyrazole". The position of the proton is designated by the "1H" locant. The preferred tautomer can be influenced by factors such as the physical state (solid or solution) and the nature of the solvent. For clarity in this guide, we will primarily refer to the compound as this compound, while acknowledging its tautomeric nature.

Caption: Annular prototropic tautomerism of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 127.10 g/mol | --INVALID-LINK-- |

| Melting Point | 133 °C | Stenutz |

| Appearance | White to pale cream crystals or powder | Thermo Fisher Scientific |

| Solubility | Slightly soluble in water | Fisher Scientific |

| Predicted logP | 0.7 | PubChem |

| Predicted pKa (acidic) | 9.5 ± 0.3 | ChemAxon |

| Predicted pKa (basic) | -2.4 ± 0.4 | ChemAxon |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-methyl-1H-pyrazole. A common method involves the use of a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid or via the formation of acetyl nitrate.

Protocol: Nitration of 3-Methyl-1H-pyrazole

-

Reagents and Materials:

-

3-Methyl-1H-pyrazole

-

Fuming Nitric Acid (90%)

-

Fuming Sulfuric Acid (20% oleum)

-

Ice bath

-

Stirring apparatus

-

Standard glassware for organic synthesis

-

-

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 3-methyl-1H-pyrazole to fuming sulfuric acid. b. While maintaining the temperature below 10 °C, slowly add fuming nitric acid dropwise to the stirred solution. c. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). d. Carefully pour the reaction mixture onto crushed ice. e. Neutralize the resulting solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. f. Collect the solid precipitate by vacuum filtration. g. Wash the solid with cold water and dry under vacuum to yield this compound. h. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Role in the Synthesis of LRRK2 Inhibitors

This compound is a key intermediate in the synthesis of aminopyrazole-based Leucine-rich repeat kinase 2 (LRRK2) inhibitors.[1] LRRK2 is a prominent drug target for the treatment of Parkinson's disease. The synthetic utility of this compound lies in the facile reduction of its nitro group to an amine, which can then undergo coupling reactions.

Protocol: Synthesis of a 4-Aminopyrazole Intermediate

-

Reagents and Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)

-

Methanol or Ethanol

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

-

Procedure: a. To a solution of this compound in methanol or ethanol, add a catalytic amount of 10% Pd/C under an inert atmosphere. b. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). c. Stir the reaction mixture vigorously at room temperature for several hours until the reduction is complete (monitored by TLC or LC-MS). d. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. e. Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1H-pyrazol-4-amine. This intermediate is often used directly in the subsequent coupling step without further purification.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of a generic aminopyrazole-based LRRK2 inhibitor, highlighting the central role of this compound.

Caption: Synthetic workflow for LRRK2 inhibitors from this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its utility as a versatile building block. Its tautomeric nature is a key structural feature that influences its reactivity. The straightforward protocols for its synthesis and subsequent transformation into aminopyrazole intermediates make it an invaluable precursor for the development of targeted therapeutics, most notably LRRK2 inhibitors for Parkinson's disease. The data and methodologies presented in this guide are intended to support and facilitate further research and development in this promising area.

References

An In-depth Technical Guide on the Safety and Hazards of 3-Methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 3-Methyl-4-nitro-1H-pyrazole (CAS No: 5334-39-4). The information is compiled from various sources to assist researchers, scientists, and drug development professionals in handling this compound safely.

Physicochemical and Hazard Summary

This compound is a solid crystalline substance, appearing as a white to yellow powder.[1] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H5N3O2 | [1] |

| Molecular Weight | 127.10 g/mol | [4] |

| Melting Point | 131 - 134 °C | [4] |

| Boiling Point | 325 °C | [4] |

| Solubility | Slightly soluble in water. | [5] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Toxicological Profile

The mechanism of toxicity for many nitroaromatic compounds involves their metabolic activation to reactive intermediates that can cause cellular damage.[2][7] This process can lead to oxidative stress, DNA damage, and other toxic effects.[2][8][9] Some pyrazole derivatives have been shown to induce the formation of reactive oxygen species (ROS) in vitro, which can trigger apoptosis.

Genotoxicity and Mutagenicity

While specific studies on the genotoxicity of this compound were not found, nitroaromatic compounds as a class are often associated with mutagenicity and genotoxicity.[6][10][11] The addition of a nitro group to aromatic molecules can convert them into direct mutagens.[12] Some nitropyrazole-derived compounds have been shown to have cytotoxic and genotoxic effects in various cell lines, with these effects being linked to the production of reactive oxygen and nitrogen species (ROS/RNS) and subsequent DNA damage.[13]

Reactivity and Stability

This compound is stable under normal conditions.[4] It is incompatible with strong oxidizing agents.[4] Hazardous decomposition products are not expected under normal use conditions, but thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

The thermal decomposition of nitropyrazoles can be complex. Studies on related compounds suggest that decomposition may be initiated by the homolytic elimination of the nitro group or nitro-nitrite rearrangement.[14] For some nitropyrazole derivatives, the decomposition process starts shortly after melting with a major exothermic peak.

Experimental Protocols

General Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general method can be adapted from the nitration of 3-methylpyrazole. The following is a representative, not compound-specific, protocol based on the synthesis of related nitropyrazoles.[15][16]

Materials:

-

3-Methylpyrazole

-

Concentrated Nitric Acid (e.g., 70%)

-

Concentrated Sulfuric Acid (e.g., 98%)

-

Ice

-

Water

-

Sodium Bicarbonate or other suitable base for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flask equipped with a stirrer and thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-methylpyrazole in sulfuric acid, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of this compound.

General Analytical Method for Nitroaromatic Compounds

A specific analytical method for the determination of this compound in biological matrices was not found. However, general methods for the analysis of nitroaromatic compounds often involve chromatographic techniques coupled with mass spectrometry.[17] The following is a general protocol that could be adapted.

Principle: Extraction of the analyte from the biological matrix followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Biological matrix (e.g., plasma, urine)

-

Organic solvent for extraction (e.g., ethyl acetate, acetonitrile)

-

Solid-Phase Extraction (SPE) cartridges (if necessary for cleanup)

-

HPLC system with a suitable column (e.g., C18)

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add an internal standard.

-

Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and separating the organic layer.

-

Alternatively, for cleaner samples, a solid-phase extraction (SPE) protocol may be employed.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for HPLC injection.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the analyte from other components on a suitable analytical column using an appropriate mobile phase gradient.

-

Detect and quantify the analyte using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode.

-

Caption: General analytical workflow for nitroaromatic compounds in biological matrices.

Potential Mechanism of Toxicity (General for Nitroaromatic Compounds)

As specific signaling pathways for this compound are not documented, a generalized pathway for the toxicity of nitroaromatic compounds is presented. The toxicity of many nitroaromatic compounds is initiated by the enzymatic reduction of the nitro group to form reactive intermediates.[6][7]

Caption: Generalized metabolic activation and toxicity pathway for nitroaromatic compounds.

This diagram illustrates that nitroreductases can convert the nitro group into reactive nitroso and hydroxylamine intermediates. These intermediates can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage. The reduction process can also lead to the generation of reactive oxygen species (ROS), causing oxidative stress.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Use in a well-ventilated area or under a chemical fume hood.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[2]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[2]

Environmental Hazards

Specific data on the environmental fate and ecotoxicity of this compound were not found. However, nitroaromatic compounds can be persistent in the environment and may pose a threat to aquatic and terrestrial organisms.[4][8][9] Proper disposal in accordance with local regulations is essential to prevent environmental contamination.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcps.org [ijcps.org]

- 5. scielo.br [scielo.br]

- 6. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The genotoxicity of unsubstituted and nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes [mdpi.com]

- 14. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

GHS Classification of 3-Methyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for the chemical compound 3-Methyl-4-nitro-1H-pyrazole. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in understanding its potential hazards and handling it safely.

GHS Hazard Classification

This compound is classified as a hazardous chemical under the GHS. However, there are some variations in the classification across different suppliers. A consolidated summary of the GHS classification is presented below.

Signal Word: Danger or Warning [1][2][3][4]

Pictograms:

| Pictogram | GHS Hazard Class |

|

| Acute Toxicity (dermal) |

|

| Serious Eye Damage |

|

| Specific Target Organ Toxicity (repeated exposure) |

|

| Acute Toxicity (oral), Skin Irritation, Eye Irritation, Respiratory Irritation |

Hazard Statements:

A comprehensive list of hazard statements associated with this compound is provided in the table below. It is important to note that the specific hazard statements may vary slightly between suppliers.

| Code | Hazard Statement | Source(s) |

| H302 | Harmful if swallowed.[1][2][3] | Merck, Sigma-Aldrich, Fisher Scientific |

| H311 | Toxic in contact with skin.[1][2] | Merck, Sigma-Aldrich |

| H315 | Causes skin irritation.[1][2][3] | Merck, Sigma-Aldrich, Fisher Scientific |

| H318 | Causes serious eye damage.[1][2] | Merck, Sigma-Aldrich |

| H319 | Causes serious eye irritation.[3] | Fisher Scientific |

| H332 | Harmful if inhaled.[4] | Apollo Scientific |

| H335 | May cause respiratory irritation.[3][4] | Fisher Scientific, Apollo Scientific |

| H372 | Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[1][2] | Merck, Sigma-Aldrich |

| H412 | Harmful to aquatic life with long lasting effects.[1][2] | Merck, Sigma-Aldrich |

Precautionary Statements:

A selection of key precautionary statements is listed below. For a complete list, refer to the safety data sheet from the specific supplier.

-

Prevention: P260, P264, P270, P273, P280[2]

-

Response: P301 + P312, P302 + P352 + P312, P305 + P351 + P338 + P310, P314[2]

-

Storage: P405[2]

-

Disposal: P501[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H5N3O2 | [5] |

| Molecular Weight | 127.10 g/mol | [6] |

| Appearance | Yellow, Solid Crystalline | [7] |

| Melting Point | 131 - 134 °C | [7] |

| Boiling Point | 325 °C | [7] |

Toxicological Data

Detailed quantitative toxicological data such as LD50 or LC50 values for this compound are not consistently provided in publicly available sources. The GHS classifications are based on a combination of available data, computational models, and comparison with structurally similar compounds.

Experimental Protocols

While specific experimental reports for the GHS classification of this compound are not publicly available, this section outlines the general methodologies used to determine the cited GHS hazard classifications. These protocols are typically based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (H302: Harmful if swallowed)

The assessment of acute oral toxicity is generally conducted using methods like the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[8] These studies involve the administration of the substance to animals, typically rats, at various dose levels to determine the LD50 (the dose that is lethal to 50% of the test population).[8] The classification is then based on the LD50 value.[8]

Acute Dermal Toxicity (H311: Toxic in contact with skin)

Similar to oral toxicity, dermal toxicity is assessed by applying the substance to the skin of animals (often rabbits or rats) under controlled conditions (e.g., OECD Test Guideline 402). The dermal LD50 is determined, and the substance is classified accordingly.

Skin Irritation (H315: Causes skin irritation)

Skin irritation potential is evaluated by applying the test substance to the skin of an animal (typically a rabbit) and observing the resulting skin reactions over a period of time (e.g., OECD Test Guideline 404).[7] The degree of erythema (redness) and edema (swelling) is scored to determine the irritation level.[6] In vitro methods using reconstructed human epidermis models are also increasingly used (e.g., OECD Test Guideline 439).[4][9]

Serious Eye Damage/Eye Irritation (H318/H319)

This is assessed by instilling the substance into the eye of an animal (historically the Draize test in rabbits, OECD Test Guideline 405) and observing the effects on the cornea, iris, and conjunctiva.[10] The severity and reversibility of the effects determine whether the substance is classified as causing serious eye damage or eye irritation.[10] A variety of in vitro and ex vivo test methods are now available and preferred to reduce animal testing, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) and tests using reconstructed human cornea-like epithelium (OECD 492).[2]

Specific Target Organ Toxicity - Repeated Exposure (H372)

This hazard is determined through repeated dose toxicity studies (e.g., 28-day or 90-day studies) in animals, as outlined in OECD Test Guidelines 407 and 408.[11] Animals are administered the substance daily for the study duration, and various endpoints are evaluated, including clinical observations, body weight, hematology, clinical biochemistry, and histopathology of target organs.[12] The classification is based on the dose at which significant toxic effects are observed in specific organs.[12]

Hazard to the Aquatic Environment - Long-term (Chronic) (H412)

The long-term aquatic hazard is assessed by evaluating the substance's chronic toxicity to aquatic organisms (fish, crustaceans, algae), as well as its persistence (degradability) and bioaccumulation potential.[13] Standardized tests, such as the fish early-life stage toxicity test (OECD 210) and the daphnia reproduction test (OECD 211), are used to determine the No-Observed-Effect Concentration (NOEC).[5][14]

Visualizations

The following diagram illustrates the logical workflow for the GHS hazard classification of a chemical substance, using this compound as an example.

References

- 1. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. thepsci.eu [thepsci.eu]

- 4. iivs.org [iivs.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. schc.org [schc.org]

- 7. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. CLP, 4.1.2., Classification criteria for substances :: ReachOnline [reachonline.eu]

- 14. Methods Chronic Aquatic Toxicity [chemicalprofiler.wiki.zoho.com]

Commercial suppliers of 3-Methyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 5334-39-4) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its pyrazole core, functionalized with both a methyl and a nitro group, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it is a key reactant in the preparation of aminopyrazole derivatives which are utilized as potent and selective small molecule inhibitors for Leucine-rich repeat kinase 2 (LRRK2)[1]. Mutations in the LRRK2 gene are a significant cause of Parkinson's disease, making LRRK2 inhibitors a major focus of neurodegenerative disease research. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, and key experimental applications of this compound.

Commercial Suppliers and Physicochemical Properties

Several chemical suppliers offer this compound for research and development purposes. The product is typically available in quantities ranging from grams to kilograms.

Key Commercial Suppliers Include:

-

Thermo Scientific Chemicals[1]

-

TCI Chemicals

-

Fisher Scientific

-

Dayang Chem (Hangzhou) Co., Ltd.[2]

-

Finetech Industry Limited[2]

-

Accela Chembio Inc.[2]

The quality and specifications of the compound can vary between suppliers. Researchers should consult the specific certificate of analysis for lot-specific data. A summary of typical physical and chemical properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5334-39-4 | [1][2][3] |

| Molecular Formula | C₄H₅N₃O₂ | [1][3] |

| Molecular Weight | 127.10 g/mol | [3] |

| Appearance | White to yellow crystalline solid/powder | [1][2] |

| Melting Point | 129 - 139 °C | [1] |

| Boiling Point | 325 °C | |

| Purity (GC) | ≥96.0% - >98.0% | [1] |

| Solubility | Sparingly soluble in water, soluble in methanol. | [2] |

Applications in Drug Discovery: LRRK2 Inhibition

The primary application of this compound in drug development is as a precursor for synthesizing kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amine, yielding 3-methyl-1H-pyrazol-4-amine. This aminopyrazole derivative is a crucial pharmacophore that can be further elaborated to create potent inhibitors targeting various kinases.

A significant focus has been on its use for developing inhibitors of LRRK2, a protein implicated in both familial and sporadic Parkinson's disease[4]. The kinase activity of LRRK2 is a key target for therapeutic intervention. The synthesis of these inhibitors often involves the reduction of the nitro group on this compound, followed by coupling with other heterocyclic systems to build the final inhibitor scaffold.

Experimental Protocols & Workflows

The conversion of this compound to its corresponding amine is a fundamental step for its use in drug discovery. The following is a representative protocol for the reduction of the nitro group.

Experimental Protocol: Reduction of this compound to 3-Methyl-1H-pyrazol-4-amine

This procedure is a standard catalytic hydrogenation reaction.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (or Ethanol/Ethyl Acetate)

-

Hydrogen gas (H₂) source

-

Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation: In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous stirring or shaking.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 3-Methyl-1H-pyrazol-4-amine can be used directly in the next step or purified further by crystallization or column chromatography if necessary.

Visualizations: Workflow and Biological Pathway

To better illustrate the context of this compound's use, the following diagrams depict a typical experimental workflow and the biological pathway in which its derivatives act.

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of its targeted drugs.

Safety Information

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Users should wash hands and any exposed skin thoroughly after handling. It is essential to wear protective gloves, clothing, and eye/face protection. The compound should be stored in a well-ventilated, cool, and dry place with the container tightly closed. In case of contact with eyes, rinse cautiously with water for several minutes.

References

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Nitropyrazole Derivatives

Abstract

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyrazole derivatives being particularly prominent due to their wide range of pharmacological activities.[1][2] The introduction of a nitro group onto the pyrazole core significantly modulates the molecule's electronic properties, often enhancing its biological efficacy and leading to the discovery of potent therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the biological activities of nitropyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis strategies, key biological activities including antimicrobial and anticancer effects, mechanisms of action, and relevant experimental protocols. The narrative emphasizes the structure-activity relationships (SAR) and the rationale behind experimental designs, providing a robust framework for future research and development in this promising area.

Introduction: The Pyrazole Scaffold and the Influence of Nitration

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged structure in drug discovery.[1][5] Its unique chemical architecture allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][7] The pyrazole ring is a key component in several FDA-approved drugs, highlighting its therapeutic importance.[6]

The addition of one or more nitro groups (–NO₂) to the pyrazole ring creates nitropyrazole derivatives. This functional group is a strong electron-withdrawing group, which profoundly impacts the molecule's properties:

-

Enhanced Biological Activity: The nitro group can participate in hydrogen bonding and other non-covalent interactions, improving binding affinity to biological targets.[3][8]

-

Modulated Physicochemical Properties: Nitration increases the polarity and can affect the solubility and metabolic stability of the compound.[3]

-

Unique Mechanisms of Action: In some contexts, particularly in antimicrobial applications against anaerobic organisms, the nitro group can be bioreduced to cytotoxic radicals, forming the basis of the compound's activity.

These compounds are not only crucial in medicine and pharmacology but also have applications as energetic materials, a field that has driven significant research into their synthesis and properties.[3][9][10]

Synthesis of Nitropyrazole Derivatives: A Methodological Overview

The synthesis of nitropyrazole derivatives is a critical aspect of their development, with the chosen route impacting yield, purity, and the potential for isomer formation. The primary methods involve the direct nitration of a pyrazole core or the synthesis of the ring from already nitrated precursors.

Direct Nitration of the Pyrazole Ring

The most common approach is the electrophilic nitration of a pre-existing pyrazole. The conditions for this reaction must be carefully controlled to manage regioselectivity.

-

N-Nitration and Thermal Rearrangement: A two-step process is often employed where the pyrazole is first nitrated at the nitrogen atom (N-nitration) using agents like nitric acid in acetic anhydride (HNO₃/Ac₂O).[3] The resulting N-nitropyrazole is then thermally rearranged to yield C-nitropyrazoles, typically 3(5)-nitropyrazole.[11][12] This method avoids harsh acidic conditions that can degrade sensitive substrates.

-

Direct C-Nitration: Direct nitration at a carbon atom can be achieved using stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄).[3][10] This method can produce various isomers, including 4-nitropyrazole, and reaction conditions like temperature and time must be optimized to maximize the yield of the desired product.[10] For example, an optimized one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to produce 4-nitropyrazole with a yield of up to 85%.[10]

The following diagram illustrates a generalized workflow for the synthesis and initial screening of nitropyrazole derivatives.

Caption: General workflow for synthesis and screening.

Experimental Protocol: Synthesis of 4-Nitropyrazole[10]

This protocol describes a one-pot, two-step method for synthesizing 4-nitropyrazole from pyrazole.

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Fuming sulfuric acid (20% SO₃)

-

Ice bath

-

Reaction flask with magnetic stirrer

-

Dropping funnel

Procedure:

-

Preparation of Pyrazole Sulfate: Cool the concentrated sulfuric acid in the reaction flask using an ice bath. Slowly add pyrazole to the cooled acid while stirring to form pyrazole sulfate. Maintain the temperature below 10°C.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by combining fuming nitric acid and fuming sulfuric acid. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[10]

-

Nitration Reaction: Slowly add the prepared nitrating agent to the pyrazole sulfate solution via a dropping funnel. Control the addition rate to maintain the reaction temperature at 50°C.

-

Reaction Completion: Once the addition is complete, continue stirring the mixture at 50°C for 1.5 hours to ensure the reaction goes to completion.[10]

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The 4-nitropyrazole product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the synthesized 4-nitropyrazole using techniques such as IR, NMR, and Mass Spectrometry.[11]

Causality: The use of fuming sulfuric acid in the nitrating mixture increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, leading to a more efficient reaction at a lower temperature and in a shorter time compared to methods using only nitric and sulfuric acids.[10]

Anticancer Activity of Nitropyrazole Derivatives

The search for novel anticancer agents with high efficacy and low toxicity is a major goal in medicinal chemistry.[13][14] Pyrazole derivatives have been extensively investigated for this purpose, and nitropyrazoles have emerged as a particularly promising subclass.[5][15]

Mechanisms of Action

Nitropyrazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cell proliferation and survival.

-

Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and PI3 Kinase, which are crucial regulators of the cell cycle.[13] By blocking these enzymes, the compounds can halt cell cycle progression and induce apoptosis (programmed cell death) in cancer cells. For instance, certain indole-pyrazole hybrids have shown potent inhibitory activity against CDK2.

-

Platinum(II) Complexes: Nitropyrazoles can act as ligands in platinum(II) complexes.[16] These complexes function similarly to cisplatin, a widely used chemotherapy drug, by binding to DNA and inducing damage that triggers cell death. Studies have shown that complexes like trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] exhibit significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of cisplatin.[16]

-

Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress, damage to cellular components, and ultimately, apoptosis.[17]

The diagram below illustrates the inhibition of a cell cycle kinase by a nitropyrazole derivative.

Caption: Mechanism of anticancer action via CDK2 inhibition.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of nitropyrazole derivatives.[15] Key findings indicate:

-

The position of the nitro group on the pyrazole ring significantly influences activity.

-

Substitutions at other positions of the pyrazole ring can enhance cytotoxicity and selectivity for cancer cells over normal cells.[13] For example, linking the pyrazole moiety to other heterocyclic systems like indole or thiazolidinone can produce hybrid compounds with potent anticancer effects.[14]

Quantitative Data on Cytotoxicity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Carbaldehyde Derivative (Comp. 43) | MCF-7 (Breast) | 0.25 | [13] |

| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 0.95 | [13] |

| Indole-Pyrazole Hybrid (Comp. 33) | HCT116 (Colon) | < 23.7 | [13] |

| Indole-Pyrazole Hybrid (Comp. 34) | HCT116 (Colon) | < 23.7 | [13] |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Various | Micromolar concentrations | [16] |

Antimicrobial and Antifungal Activity

The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial agents.[18] Nitropyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][19][20]

Mechanism of Action

The antimicrobial action of nitropyrazoles is often linked to the nitro group. In anaerobic bacteria and some fungi, the nitro group can be reduced by microbial enzymes (e.g., nitroreductases) to form highly reactive nitroso and hydroxylamine radicals. These radicals can cause widespread damage to cellular macromolecules, including DNA and proteins, leading to cell death. The presence of other functional groups, such as alkenyl and imino fragments, can also significantly impact the biological activity.[19]

Spectrum of Activity

Studies have shown that nitropyrazole derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungal species.[19]

-

Gram-positive bacteria: Strains like Staphylococcus aureus and Bacillus subtilis have shown susceptibility.[6][18][19]

-

Gram-negative bacteria: Activity has been observed against strains such as Escherichia coli.[18][19]

-

Fungi: Derivatives have shown efficacy against fungi of the genus Candida, including Candida albicans.[6][19]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)[22]

This protocol provides a standardized method for assessing the antimicrobial activity of synthesized compounds.

Materials:

-

Synthesized nitropyrazole derivatives

-

Standard antibiotic (e.g., Chloramphenicol, Gentamycin)[18]

-

Standard antifungal (e.g., Clotrimazole, Fluconazole)[6][18]

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[19]

-

Fungal strain (e.g., C. albicans ATCC 885-653)[19]

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6 mm diameter)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Seeding the Plates: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

-

Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

-

Compound Loading: Prepare solutions of the test compounds and standard drugs in DMSO at a known concentration. Carefully pipette a fixed volume (e.g., 100 µL) of each solution into separate wells. Use a well with DMSO alone as a negative control.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

MIC Determination (Self-Validation): For compounds showing significant activity, determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[6][18] This involves preparing serial dilutions of the compound in liquid growth medium, inoculating with the test microbe, and identifying the lowest concentration that prevents visible growth. This quantifies the potency and validates the initial screening results.

Other Biological Activities: Enzyme Inhibition

Beyond direct cytotoxicity, nitropyrazole derivatives are known to inhibit various enzymes, which underlies their therapeutic potential for a range of diseases.

-

Nitric Oxide Synthase (NOS) Inhibition: Certain pyrazole derivatives, particularly those with an amidine function, are potent inhibitors of nitric oxide synthase (NOS) isoforms.[21] Since overproduction of nitric oxide is implicated in inflammatory conditions, NOS inhibitors have therapeutic potential. 1H-Pyrazole-1-carboxamidine (PCA) has been shown to inhibit inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms with IC₅₀ values in the sub-micromolar range.[21]

-

Monoamine Oxidase (MAO) Inhibition: Triphenyl-dihydropyrazole derivatives have been identified as reversible and selective inhibitors of monoamine oxidases (MAOs).[22] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

-

Other Enzymes: Pyrazole-based compounds have been developed as inhibitors for a wide array of other enzymes, including meprins (metalloproteases involved in inflammation and cancer) and various cholinesterases (targets for Alzheimer's disease therapy).[23][24][25]

Conclusion and Future Directions

Nitropyrazole derivatives represent a versatile and highly valuable class of heterocyclic compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for extensive structural modification, enabling the optimization of their potency and selectivity against various therapeutic targets. The strong electron-withdrawing nature of the nitro group is key to their enhanced activity in anticancer and antimicrobial applications.

Future research should focus on:

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

-

SAR Expansion: Synthesizing novel derivatives and hybrid molecules to improve therapeutic indices and overcome drug resistance.[15]

-

In Vivo Studies: Moving promising lead compounds from in vitro assays to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.[26]

-

Computational Modeling: Utilizing in silico tools for rational drug design, predicting the binding affinity of new derivatives to their targets and optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[26]

The continued exploration of nitropyrazole chemistry holds significant promise for the discovery of next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and beyond.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academicstrive.com [academicstrive.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 8. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. energetic-materials.org.cn [energetic-materials.org.cn]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijnrd.org [ijnrd.org]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes [mdpi.com]

- 17. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In silico studies, nitric oxide, and cholinesterases inhibition activities of pyrazole and pyrazoline analogs of diarylpentanoids | Semantic Scholar [semanticscholar.org]

- 26. Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth overview of the significant therapeutic applications of pyrazole-containing compounds, focusing on their mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. Pyrazole and its derivatives are recognized for a wide spectrum of pharmacological activities, making them a cornerstone in the discovery of new drugs.[1][2][3][4][5][6][7]

Anti-inflammatory and Analgesic Applications

Pyrazole derivatives are prominently featured in the management of pain and inflammation, largely through the inhibition of cyclooxygenase (COX) enzymes.[8][9][10][11] The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10][12]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole compounds are attributed to their ability to selectively inhibit the COX-2 enzyme.[8][9][10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9][12][13]

Signaling Pathway for Celecoxib (A COX-2 Inhibitor)

Caption: Mechanism of action of Celecoxib, a pyrazole-based selective COX-2 inhibitor.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in-vivo anti-inflammatory activity of selected pyrazole derivatives.

| Compound | Test Model | Dose | % Inhibition of Edema | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Histamine-induced paw edema in rats | Better than standard (Diclofenac sodium) | [14] | |

| 5-(substituted) aryl-3-(3-coumarinyl)-1-phenyl-2-pyrazolines (79) | Carrageenan-induced rat paw edema | Significant activity | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of novel compounds.

-

Animal Model: Albino rats of either sex are typically used.

-

Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups.

-

Induction of Inflammation: A sub-plantar injection of a phlogistic agent, such as 1% carrageenan solution, is administered into the hind paw of the rats.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Experimental Workflow: Anti-inflammatory Screening

Caption: General workflow for in-vivo screening of anti-inflammatory pyrazole compounds.

Anticancer Applications

The pyrazole scaffold is integral to the development of numerous anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[3][4][16] These compounds often function as inhibitors of protein kinases, which are crucial regulators of cell signaling.[17]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based anticancer drugs, such as Ruxolitinib and Axitinib, function by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2] For example, some derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[18]

Signaling Pathway for a Generic Pyrazole-Based Kinase Inhibitor

Caption: Generalized mechanism of action for pyrazole-based tyrosine kinase inhibitors in cancer therapy.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table presents the in-vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 42 | WM 266.4 | 0.12 | [4] |

| Compound 42 | MCF-7 | 0.16 | [4] |

| Compound 49 | EGFR tyrosine kinase | 0.26 | [4] |

| Compound 49 | HER-2 tyrosine kinase | 0.20 | [4] |

| Compound 3 | EGFR | 0.06 | [18] |

| Compound 9 | VEGFR-2 | 0.22 | [18] |

| Compound 21 | HCT116 | 0.39 ± 0.06 | [19] |

| Compound 21 | MCF-7 | 0.46 ± 0.04 | [19] |

| Compound 21 | Aurora-A kinase | 0.16 ± 0.03 | [19] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

-

Cell Culture: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Applications

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[1][20][21][22][23][24] They represent a promising class of compounds in the fight against drug-resistant pathogens.[23]

Mechanism of Action

The antimicrobial mechanisms of pyrazole compounds are diverse and can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disruption of the microbial cell membrane.[23]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

| Compound(s) | Microorganism | MIC (µg/mL) | Reference |

| 158, 159, 160, 161 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity compared to ceftriaxone | |

| Thiazolo-pyrazole derivatives (e.g., 17 ) | Methicillin-resistant S. aureus (MRSA) | As low as 4 | [23] |

| Imidazo-pyridine substituted pyrazole (18 ) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 (MBC) | [23] |

| Hydrazone 21a | Various bacteria | 62.5–125 | [25] |

| Hydrazone 21a | Various fungi | 2.9–7.8 | [25] |

| Compound 3 | E. coli | 0.25 | [14] |

| Compound 4 | S. epidermidis | 0.25 | [14] |

| Compound 2 | A. niger | 1 | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The pyrazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Notable Therapeutic Applications

The versatility of the pyrazole scaffold extends to other therapeutic areas, including neurodegenerative diseases, erectile dysfunction, and metabolic disorders.

Neurodegenerative Diseases

Pyrazole derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[26][27][28] Their therapeutic potential in this area is linked to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as to reduce amyloid-beta plaque formation and oxidative stress.[29][30]

Erectile Dysfunction: PDE5 Inhibition